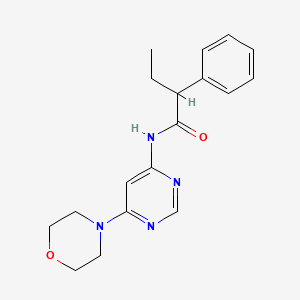

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinopyrimidine moiety, which is known for its biological activity, and a phenylbutanamide group, which contributes to its unique chemical properties.

Wirkmechanismus

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by binding to the active sites of iNOS and COX-2 . Molecular docking studies have shown that the compound forms hydrophobic interactions with these active sites . This interaction inhibits the enzymatic activity of iNOS and COX-2, thereby reducing the production of NO and PGs .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in the inflammatory response . Specifically, it reduces the production of NO and PGs, which are key mediators of inflammation . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .

Pharmacokinetics

The compound’s ability to bind to the active sites of iNOS and COX-2 suggests that it can effectively reach its targets in the body .

Result of Action

The result of this compound’s action is a reduction in the inflammatory response . By inhibiting the production of NO and PGs, the compound decreases the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .

Action Environment

While specific information on how environmental factors influence the action, efficacy, and stability of this compound is not available in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity of drugs

Biochemische Analyse

Biochemical Properties

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It forms hydrophobic interactions with the active sites of these enzymes, inhibiting their activity and thereby reducing the inflammatory response .

Cellular Effects

In macrophage cells stimulated by lipopolysaccharide (LPS), this compound has been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 at both the mRNA and protein levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active sites of iNOS and COX-2, inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators such as NO, thereby inhibiting the inflammatory response .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to have a significant anti-inflammatory effect in LPS-stimulated macrophage cells .

Metabolic Pathways

It is known to interact with enzymes involved in the inflammatory response, such as iNOS and COX-2 .

Subcellular Localization

The information provided here is based on the current available literature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide typically involves a multi-step process. One common method includes the reaction of 6-chloropyrimidine with morpholine to form 6-morpholinopyrimidine. This intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in treating inflammation-associated disorders.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.

2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Known for its ability to inhibit nitric oxide production.

Uniqueness

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide stands out due to its specific structural features, which confer unique biological activities. Its combination of a morpholinopyrimidine moiety and a phenylbutanamide group allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Biologische Aktivität

N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the morpholinopyrimidine core followed by the introduction of the phenylbutanamide moiety. Detailed synthetic routes can be found in specialized chemical literature.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines. The compound's mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival.

Table 1: Biological Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | Inhibition of cell proliferation |

| MCF7 (Breast Cancer) | 0.8 | Induction of apoptosis |

| SW620 (Colorectal Cancer) | 0.6 | Inhibition of EMT |

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to interact with various kinases involved in cancer progression, including IGF-1R and ErbB family kinases. These interactions lead to downstream effects that inhibit tumor growth and induce apoptosis in malignant cells.

Case Studies

- In Vitro Studies : A study published in a peer-reviewed journal evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 0.5 µM, suggesting potent anticancer activity.

- Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound resulted in significant tumor regression in xenograft models, further supporting its potential as an effective therapeutic agent against various cancers.

- Comparison with Existing Therapies : Comparative studies have shown that this compound exhibits enhanced efficacy compared to standard chemotherapeutics, particularly in resistant cancer cell lines.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of related compounds have provided insights into optimizing this compound for improved potency and selectivity. Modifications to the morpholine and pyrimidine components have been explored to enhance binding affinity to target kinases.

Eigenschaften

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-2-15(14-6-4-3-5-7-14)18(23)21-16-12-17(20-13-19-16)22-8-10-24-11-9-22/h3-7,12-13,15H,2,8-11H2,1H3,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFBRRZXMSFXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.